molecular formula C11H16O5S B1679199 2-(2-(2-Hydroxyethoxy)ethoxy)ethyl 4-methylbenzenesulfonate CAS No. 77544-68-4

2-(2-(2-Hydroxyethoxy)ethoxy)ethyl 4-methylbenzenesulfonate

Cat. No. B1679199
CAS RN: 77544-68-4
M. Wt: 304.36 g/mol
InChI Key: KLDLLRZCWYKJBD-UHFFFAOYSA-N
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Description

“2-(2-(2-Hydroxyethoxy)ethoxy)ethyl 4-methylbenzenesulfonate” is a chemical compound with the CAS Number: 77544-68-4 . It has a molecular weight of 304.36 and its IUPAC name is 2-[2-(2-hydroxyethoxy)ethoxy]ethyl 4-methylbenzenesulfonate . It is also known as PEG3-Tos .


Molecular Structure Analysis

The InChI code for the compound is 1S/C13H20O6S/c1-12-2-4-13(5-3-12)20(15,16)19-11-10-18-9-8-17-7-6-14/h2-5,14H,6-11H2,1H3 . This code provides a standard way to encode the compound’s molecular structure.


Chemical Reactions Analysis

The tosyl group in the compound is a very good leaving group for nucleophilic substitution reactions . This suggests that the compound can participate in various chemical reactions.


Physical And Chemical Properties Analysis

The compound is a colorless to yellow liquid or viscous liquid or solid . It has a predicted density of 1.234±0.06 g/cm3 and a predicted boiling point of 460.0±35.0 °C .

Scientific Research Applications

PROTAC Linker

Tos-PEG3-alcohol is a polyethylene glycol (PEG)-based PROTAC linker . PROTACs (PROteolysis TArgeting Chimeras) are a class of drugs that work by recruiting an E3 ubiquitin ligase to tag a specific protein for degradation. The use of Tos-PEG3-alcohol as a linker in PROTACs allows for the synthesis of a wide range of PROTACs .

Drug Delivery

The PEGylation property of Tos-PEG3-alcohol can be utilized in drug delivery. PEGylation is the process of attaching PEG chains to molecules, typically drugs or proteins, to improve their solubility, stability, and safety. This can enhance the effectiveness of drugs by increasing their circulation time in the body .

Bioconjugation

Tos-PEG3-alcohol can be used in bioconjugation, a chemical strategy to form a stable covalent link between two molecules, at least one of which is a biomolecule. The PEG part of Tos-PEG3-alcohol can provide water solubility, biocompatibility, and flexibility, making it suitable for bioconjugation applications .

Protein Research

Tos-PEG3-alcohol can be used in protein research. The PEG part of Tos-PEG3-alcohol can be used to modify proteins, a process known as PEGylation. This can help to increase the stability and solubility of proteins, reduce their immunogenicity, and improve their pharmacokinetics .

Ligand Design

Tos-PEG3-alcohol can be used in the design of ligands for target proteins. The PEG part of Tos-PEG3-alcohol can provide flexibility, which can be beneficial in the design of ligands that can bind to target proteins .

Chemical Synthesis

Tos-PEG3-alcohol can be used in chemical synthesis as a reagent or building block. Its PEG part can provide water solubility and biocompatibility, while the tosyl (tosylate) group can act as a good leaving group in nucleophilic substitution reactions .

Safety and Hazards

The compound has been classified under GHS07 for safety . The hazard statements include H302-H315-H319-H335 , indicating that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

2-[2-(2-hydroxyethoxy)ethoxy]ethyl 4-methylbenzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20O6S/c1-12-2-4-13(5-3-12)20(15,16)19-11-10-18-9-8-17-7-6-14/h2-5,14H,6-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSUCRUOTLCQWFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCCOCCOCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90448199
Record name 2-(2-(2-Hydroxyethoxy)ethoxy)ethyl 4-methylbenzenesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90448199
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-(2-Hydroxyethoxy)ethoxy)ethyl 4-methylbenzenesulfonate

CAS RN

77544-68-4
Record name 2-(2-(2-Hydroxyethoxy)ethoxy)ethyl 4-methylbenzenesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90448199
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

p-Toluenesulfonyl chloride (17.1 g) was added portionwise to triethylene glycol (15 g) in pyridine (600 ml) at 0° C. The solution was allowed to warm to room temperature and stirring continued for 16 h. The solvent was removed under reduced pressure to approximately 50 ml and the residue diluted with hydrochloric acid (100 ml, 3M), extracted with dichloromethane (3×100 ml), washed with brine (150 ml), dried (Na2SO4), and the solvent removed under reduced pressure. The resulting pale orange oil was purified by flash chromatography (ethyl acetate) to give triethylene glycol mono tosylate from the most polar fractions as a clear oil (6.94 g, 23%). 1H nmr (CDCl3) δ2.44 (s, 3H), 2.56 (br s, 1H OH), 3.56-3.73 (m, 10H), 4.16 (m, 2H), 7.38 and 7.78 (AB quartet, 2H each); 13C nmr (CDCl3) δ21.33, 42.52, 61.25, 68.31, 69.00, 69.86, 70.36, 72.25, 127.64, 129.63, 144.71; m/z (CI) 305 (M+H)+.
Quantity
17.1 g
Type
reactant
Reaction Step One
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
600 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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